

# Application Notes and Protocols for High-Throughput Screening of Novel FXR Agonists

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## Compound of Interest

Compound Name: FXR agonist 10

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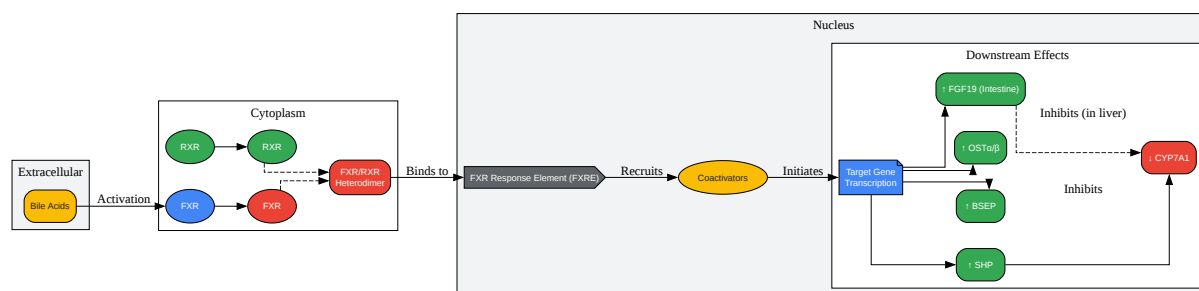
## Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation modulates the transcription of a wide array of genes, making it a promising therapeutic target for a variety of metabolic diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.[3][4] High-throughput screening (HTS) plays a pivotal role in the identification of novel small molecule FXR agonists. This document provides detailed application notes and protocols for three commonly employed HTS assays: a cell-based reporter gene assay, the AlphaScreen coactivator recruitment assay, and the Lanthascreen™ TR-FRET coactivator recruitment assay.

## FXR Signaling Pathway

FXR is activated by bile acids, its natural ligands.[1] Upon ligand binding, FXR undergoes a conformational change, allowing it to form a heterodimer with the Retinoid X Receptor (RXR). [2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[5] Key downstream targets of FXR activation include the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] In the intestine, FXR activation induces the expression of Fibroblast Growth

Factor 19 (FGF19), which also contributes to the suppression of CYP7A1 in the liver.[1][6]  
Furthermore, FXR regulates the expression of several transporters involved in bile acid and lipid metabolism, such as the Bile Salt Export Pump (BSEP) and Organic Solute Transporter  $\alpha/\beta$  (OST $\alpha$ /OST $\beta$ ).[3][6]



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### FXR Signaling Pathway

## Data Presentation: Potency of Known FXR Agonists

The following tables summarize the half-maximal effective concentration (EC<sub>50</sub>) values for several known FXR agonists across different HTS platforms. These values are indicative of the potency of the compounds in activating the FXR signaling pathway.

Table 1: Cell-Based Reporter Gene Assay

Compound	EC50 (nM)	Cell Line	Reference
Obeticholic Acid (OCA)	130	HEK293	[7]
EDP-305	8	HEK293	[7][8]
GW4064	~100	-	[9]
Chenodeoxycholic Acid (CDCA)	~50,000	-	[4]

Table 2: AlphaScreen Coactivator Recruitment Assay

Compound	EC50 (nM)	Coactivator Peptide	Reference
INT-767	7	SRC-1	[10]
INT-747 (Obeticholic Acid)	76	SRC-1	[10]
Chenodeoxycholic Acid (CDCA)	7,000	SRC-1	[10]

Table 3: LanthaScreen™ TR-FRET Coactivator Recruitment Assay

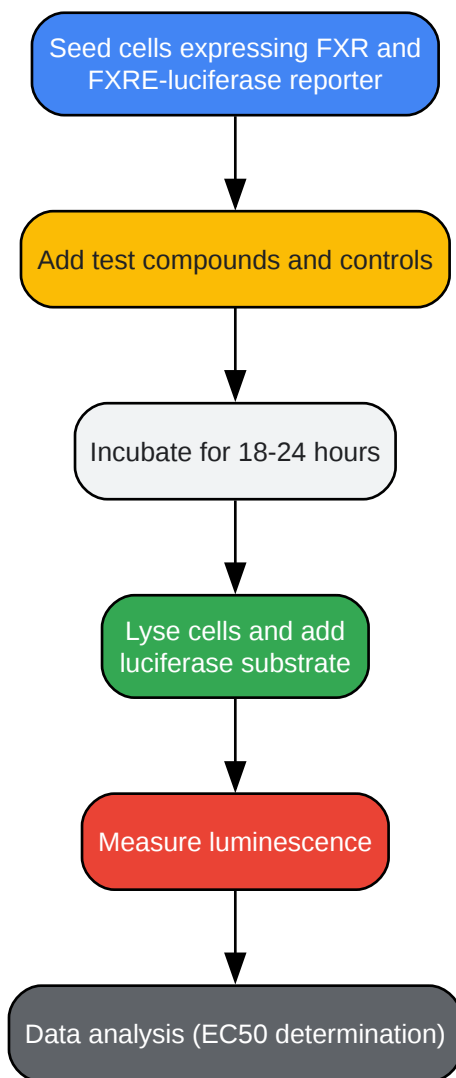
Compound	EC50 (nM)	Coactivator Peptide	Reference
Obeticholic Acid (OCA)	99	-	[3]
TERN-101 (LY2562175)	193	-	[3][4]
Nidufexor (LMB763)	>10,000	-	[4]

## Experimental Protocols

## Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene, typically luciferase, under the control of an FXRE.

### Workflow Diagram



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### Cell-Based Assay Workflow

#### Protocol:

- Cell Culture and Seeding:

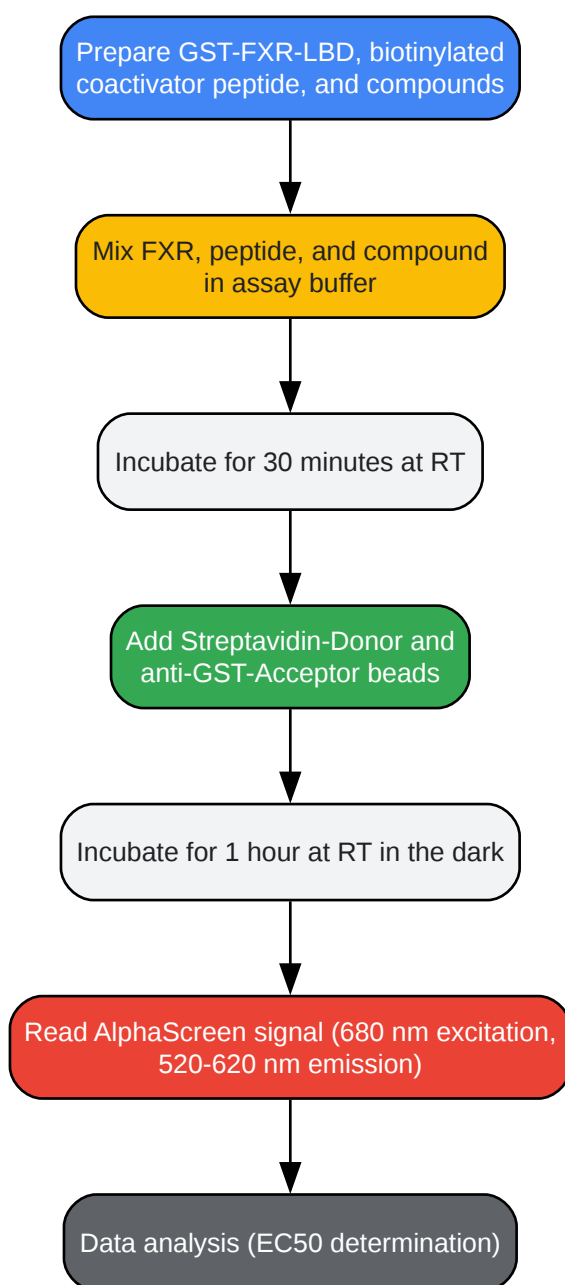
- Culture HEK293 cells (or other suitable cell line) stably or transiently expressing full-length human FXR and a luciferase reporter construct containing multiple copies of an FXRE.
- Seed the cells into 384-well white, clear-bottom assay plates at a density of 10,000 cells per well in 40  $\mu$ L of DMEM supplemented with 10% charcoal-stripped fetal bovine serum.
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator overnight.
- Compound Preparation and Addition:
  - Prepare a serial dilution of test compounds and control agonists (e.g., OCA) in DMSO. A typical starting concentration is 10 mM.
  - Further dilute the compounds in assay medium to a 10X final concentration.
  - Add 5  $\mu$ L of the 10X compound solution to the appropriate wells of the cell plate. The final DMSO concentration should not exceed 0.5%.
- Incubation:
  - Incubate the plates for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Luminescence Detection:
  - Equilibrate the plates to room temperature.
  - Add 25  $\mu$ L of a luciferase detection reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well.
  - Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - Normalize the data to the vehicle control (0.5% DMSO).

- Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

## AlphaScreen Coactivator Recruitment Assay

This is a bead-based proximity assay that measures the ligand-dependent interaction between FXR and a coactivator peptide.

### Workflow Diagram



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### AlphaScreen Assay Workflow

#### Protocol:

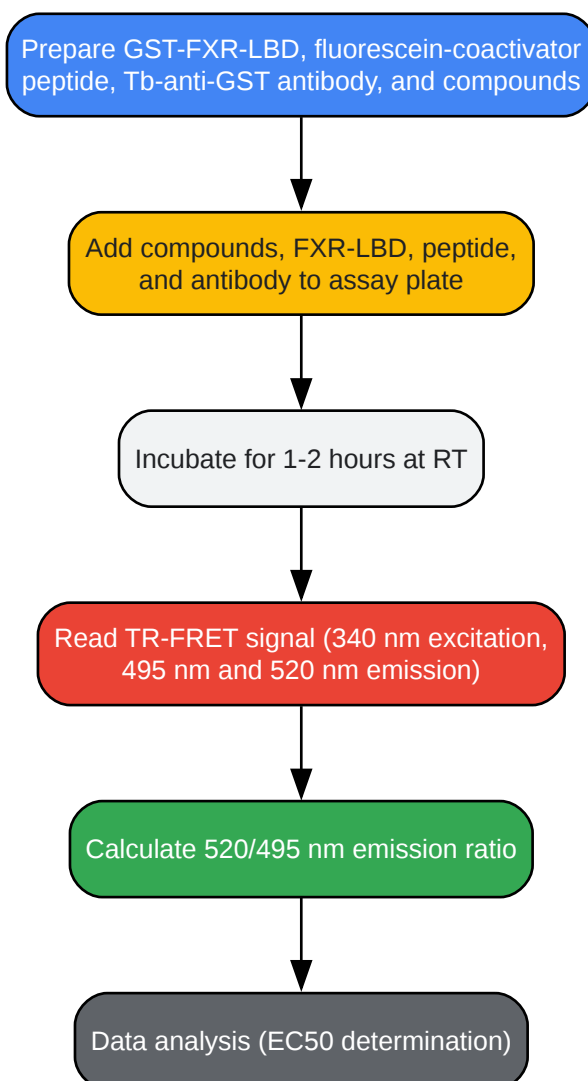
- Reagent Preparation:
  - Prepare a working solution of GST-tagged FXR ligand-binding domain (LBD) and a biotinylated coactivator peptide (e.g., SRC-1) in the assay buffer (e.g., 50 mM MOPS, pH 7.4, 50 mM NaF, 50 mM CHAPS, 0.1 mg/mL BSA).[11]
  - Prepare serial dilutions of test compounds in DMSO.
- Assay Assembly:
  - In a 384-well ProxiPlate, add 5  $\mu$ L of the compound dilution.
  - Add 10  $\mu$ L of the GST-FXR-LBD/biotinylated-coactivator peptide mix.
  - Incubate for 30 minutes at room temperature.
- Bead Addition:
  - Prepare a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads in the assay buffer.[12]
  - Add 10  $\mu$ L of the bead suspension to each well.
  - Final concentrations in a 25  $\mu$ L reaction volume are typically 10-20  $\mu$ g/mL of each bead, 10-30 nM GST-FXR-LBD, and 10-30 nM biotinylated coactivator peptide.
- Incubation and Detection:
  - Incubate the plate for 1 hour at room temperature in the dark.
  - Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision, PerkinElmer) with excitation at 680 nm and emission detection between 520 and 620 nm.

- Data Analysis:
  - Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

## LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the interaction between a terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and a fluorescein-labeled coactivator peptide.

### Workflow Diagram





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### LanthaScreen™ TR-FRET Assay Workflow

#### Protocol:

- Reagent Preparation:
  - Prepare a 2X working solution of GST-FXR-LBD in the assay buffer.
  - Prepare a 4X working solution of fluorescein-labeled coactivator peptide (e.g., SRC2-2) and a 4X working solution of terbium-labeled anti-GST antibody in the assay buffer.[13]
  - Prepare serial dilutions of test compounds in DMSO. Further dilute to 4X in the assay buffer.
- Assay Procedure (20 µL final volume in a 384-well plate):
  - Add 5 µL of the 4X compound dilution to each well.
  - Add 5 µL of the 2X GST-FXR-LBD solution.
  - Add 10 µL of the premixed 4X fluorescein-coactivator peptide and 4X terbium-anti-GST antibody solution.[14]
  - Final concentrations are typically 5 nM GST-FXR-LBD, 200 nM fluorescein-coactivator peptide, and 2 nM terbium-anti-GST antibody.
- Incubation and Detection:
  - Incubate the plate for 1-2 hours at room temperature, protected from light.[15]
  - Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).[16]
- Data Analysis:
  - Calculate the emission ratio (520 nm / 495 nm) for each well.

- Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[17]

## Conclusion

The selection of an appropriate HTS assay for the discovery of novel FXR agonists depends on various factors, including the desired throughput, cost, and the specific research question. Cell-based reporter assays provide a measure of functional activity in a cellular context, while AlphaScreen and LanthaScreen™ TR-FRET assays offer robust, homogeneous platforms for detecting direct receptor-coactivator interactions. The protocols and data presented here provide a comprehensive guide for researchers and drug discovery professionals to effectively screen for and characterize new chemical entities targeting the farnesoid X receptor.

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